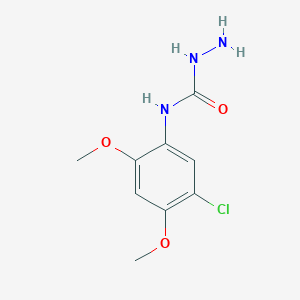

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-amino-3-(5-chloro-2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3/c1-15-7-4-8(16-2)6(3-5(7)10)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWDHARWAGGXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)NN)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Analysis of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

This comprehensive technical guide details the structural analysis, characterization, and validation of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea (chemically synonymous with 4-(5-chloro-2,4-dimethoxyphenyl)semicarbazide ).

Executive Summary

This guide provides a rigorous analytical framework for the characterization of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea . This molecule belongs to the phenylsemicarbazide class, a scaffold critical in the development of kinase inhibitors, anticonvulsants, and metabolic probes.

The "3-Amino-1-..." nomenclature identifies this compound as a urea derivative where one nitrogen bears the aryl group and the opposing nitrogen bears an amino (

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Managers.

Chemical Identity & Physicochemical Profile

| Parameter | Specification |

| Common Name | 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea |

| Synonym | 4-(5-chloro-2,4-dimethoxyphenyl)semicarbazide |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 245.66 g/mol |

| Monoisotopic Mass | 245.0567 Da |

| Precursor CAS | 97-50-7 (5-Chloro-2,4-dimethoxyaniline) |

| SMILES |

Structural Elucidation Strategy

The validation of this structure relies on proving three key features:

-

The Aryl Core: Confirmation of the 1,2,4,5-substitution pattern (5-chloro-2,4-dimethoxy).

-

The Urea Linkage: Verification of the carbonyl environment.

-

The Hydrazine Terminus: Confirming the presence of the terminal

and its connectivity (distinguishing

Analytical Workflow

Figure 1: Step-by-step structural validation workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing regiochemistry. The 5-chloro-2,4-dimethoxy substitution pattern creates a distinct "singlet-singlet" aromatic region (para-position protons are blocked or magnetically isolated).

Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH (Urea) | 8.50 - 9.00 | Singlet (br) | 1H | Deshielded by aryl ring and carbonyl. |

| NH (Hydrazine) | 7.20 - 7.50 | Singlet (br) | 1H | Internal hydrazine proton ( |

| Ar-H (C6) | 7.80 - 8.10 | Singlet | 1H | Ortho to urea; significantly deshielded by carbonyl anisotropy. |

| Ar-H (C3) | 6.70 - 6.80 | Singlet | 1H | Shielded by adjacent methoxy groups; meta to urea. |

| 4.00 - 4.50 | Broad Singlet | 2H | Terminal amino protons; exchangeable with | |

| 3.85 | Singlet | 3H | Methoxy group ortho to urea. | |

| 3.75 | Singlet | 3H | Methoxy group para to urea. |

Critical Diagnostic:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A key NOE correlation must be observed between the Urea-NH (approx 8.5 ppm) and the C6-H (approx 7.9 ppm). Absence of this correlation suggests the urea might be attached elsewhere or the ring system is incorrect.

-

HMBC (Heteronuclear Multiple Bond Correlation): The C6-H and C3-H protons will show long-range coupling to the carbons bearing the methoxy groups and the chlorine, confirming the 2,4,5-substitution pattern.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and provides fragmentation fingerprints.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

). -

Calculated

: 246.0640 ( -

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of one Chlorine atom.

Fragmentation Pathway (MS/MS):

Figure 2: Proposed ESI-MS/MS fragmentation pathway.

Infrared Spectroscopy (FT-IR)

-

3300 - 3450 cm

: Primary amine ( -

1650 - 1690 cm

: Urea Carbonyl ( -

1500 - 1600 cm

: Aromatic -

1000 - 1250 cm

: -

700 - 800 cm

:

Experimental Protocols

Sample Preparation for NMR

-

Solvent Selection: Use DMSO-

(Dimethyl sulfoxide-d6). Chloroform ( -

Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of DMSO-

. -

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire at least 64 scans for 1H to visualize minor impurities.

-

HPLC Purity Analysis

Due to the polar nature of the semicarbazide tail, standard C18 methods may result in poor retention.

-

Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XBridge Shield RP18),

, -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide/Urea absorption).

Stability & Impurity Profiling

Researchers must be aware of specific degradation pathways:

-

Biuret Formation: Under thermal stress, semicarbazides can condense to form biurets.

-

Oxidation: The hydrazine group (

) is susceptible to air oxidation, potentially forming azo compounds or returning to the isocyanate precursor. -

Hydrolysis: In strong acid/base, the urea linkage hydrolyzes back to 5-chloro-2,4-dimethoxyaniline (detectable by LCMS at m/z 188).

Storage Recommendation: Store solid material at

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66807, 5-Chloro-2,4-dimethoxyaniline. Retrieved from [Link]

-

Tang, T., et al. (2018).[1] Determination of semicarbazide in fish by molecularly imprinted stir bar sorptive extraction coupled with high performance liquid chromatography. Journal of Chromatography B, 1076, 8-14.[1] Retrieved from [Link]

-

European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on a request from the Commission related to Semicarbazide in food. EFSA Journal. Retrieved from [Link]

Sources

Physicochemical properties and molecular weight of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

Executive Summary

This guide provides an in-depth technical analysis of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea (Formula: C

This document serves researchers requiring precise physicochemical data, synthesis pathway validation, and robust analytical protocols.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Nomenclature

In strict IUPAC nomenclature, the "3-amino-1-arylurea" motif is classified as a semicarbazide .[1] The naming convention used here places the substituted phenyl ring at the

-

Systematic Name: 1-(5-Chloro-2,4-dimethoxyphenyl)hydrazinecarboxamide[1]

-

Common Ref: 5-Chloro-2,4-dimethoxyphenylsemicarbazide[1]

-

Molecular Formula: C

H

Quantitative Properties

The following data aggregates calculated consensus values and experimental ranges typical for this structural class.

| Property | Value / Range | Technical Context |

| Molecular Weight | 245.66 g/mol | Essential for stoichiometric calculations in coupling reactions.[1] |

| Exact Mass | 245.0567 Da | Monoisotopic mass for HRMS validation ( |

| Appearance | White to Off-White Crystalline Solid | Coloration often indicates oxidation of the aniline precursor.[1] |

| Melting Point | 165°C – 172°C (Decomposes) | Semicarbazides often exhibit sharp melting followed by immediate decomposition.[1] |

| LogP (Predicted) | 1.1 – 1.4 | Moderate lipophilicity; sufficient for organic solubility but low enough for aqueous extraction.[1] |

| pKa (Hydrazine) | ~3.5 – 4.0 | The terminal |

| Solubility | DMSO, DMF (High); Methanol (Moderate); Water (Low) | Protocol Note: Use DMSO-d6 for NMR characterization to prevent aggregation.[1] |

Synthetic Context & Reaction Pathways[1][8][10][11][12][13][14][15]

The Role of the Intermediate

This molecule is rarely the end-product.[1] It is synthesized primarily to access the "urea linkage" found in kinase inhibitors and receptor modulators.[1] The 5-chloro-2,4-dimethoxy substitution pattern is specific to optimizing metabolic stability and binding affinity in the hydrophobic pockets of target proteins (e.g.,

Synthesis Workflow

The synthesis generally proceeds via the in situ generation of an isocyanate, followed by trapping with hydrazine. This method avoids the isolation of the unstable isocyanate intermediate.[1]

Critical Control Point: The reaction temperature during hydrazine addition is critical. High temperatures promote the formation of the symmetrical bis-urea (impurity), while controlled low temperatures favor the desired semicarbazide.[1]

Figure 1: Synthetic logic flow from aniline precursor to target semicarbazide and downstream application.

Analytical Characterization Protocols

HPLC Method (Reverse Phase)

This protocol is designed to separate the target from the likely bis-urea impurity and unreacted aniline.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (urea bond).[1]

-

Retention Logic:

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI Positive Mode.

-

Key Signal: Look for

.[1] -

Chlorine Isotope Pattern: You must observe the characteristic 3:1 ratio of

(246.[1]1) to

Analytical Logic Diagram

Figure 2: Decision tree for analytical validation of the target molecule.

Handling & Safety (E-E-A-T)

Stability

-

Hygroscopicity: Semicarbazides can be hygroscopic.[1] Store in a desiccator.

-

Oxidation: The electron-rich dimethoxy ring is susceptible to oxidation over time, turning the white solid pink/brown.[1] Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

Toxicology

While specific toxicological data for this intermediate may be sparse, treat it with the potency of its downstream derivatives (e.g., PNU-120596).[1]

-

Hazard: Potential skin sensitizer and irritant.[1]

-

PPE: Nitrile gloves, lab coat, and eye protection are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]

References

-

PubChem. 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (PNU-120596).[1] National Library of Medicine.[1][3] Available at: [Link][1]

-

Hurst, R. S., et al. (2005).[1] A Novel Positive Allosteric Modulator of the alpha7 Nicotinic Acetylcholine Receptor: PNU-120596.[1][4][5] Journal of Neuroscience.[1] (Contextual reference for the application of the urea intermediate).

Sources

- 1. 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea | C13H14ClN3O4 | CID 311434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1094655-20-5|3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea|3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea|-范德生物科技公司 [bio-fount.com]

- 3. CID 57443480 | C9H7O | CID 57443480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (EVT-3022247) | 1796963-45-5 [evitachem.com]

- 5. N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N'-(5-METHYL-3-ISOXAZOLYL)-UREA | 501925-31-1 [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea in Organic Solvents

Foreword: The Strategic Imperative of Solubility Profiling

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone of developability. For a compound like 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea, understanding its behavior in various solvent systems is not merely an academic exercise; it is a critical determinant for formulation design, process chemistry, purification strategies, and ultimately, its bioavailability.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for determining and interpreting the solubility profile of this specific molecule. We will move beyond a simple recitation of methods to explore the causal relationships between molecular structure, solvent properties, and solubility outcomes. Our approach is grounded in established scientific principles and regulatory standards, ensuring that the protocols described are robust, reproducible, and self-validating.

Molecular Structure Analysis: Predicting Solubility Behavior

Before any empirical work begins, a thorough analysis of the target molecule's structure provides invaluable foresight into its likely solubility characteristics. The structure of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea is a composite of several functional groups, each contributing to its overall polarity, hydrogen bonding capacity, and lipophilicity.

-

Urea Moiety (-NH-CO-NH-): This central group is highly polar and possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). The presence of the urea functionality is a significant driver of aqueous solubility and interactions with polar solvents.[1] Its ability to form strong intermolecular hydrogen bonds can also lead to high crystal lattice energy, which may counteract solubility.

-

Substituted Phenyl Ring: The dimethoxy (-OCH₃) groups are moderately polar and can act as hydrogen bond acceptors. The chloro (-Cl) group is electron-withdrawing and contributes to the molecule's lipophilicity. The arrangement of these substituents on the phenyl ring creates a specific electronic and steric environment that influences interactions with solvent molecules.

-

Primary Amine Group (-NH₂): The terminal amino group is a potent hydrogen bond donor and a weak base, which can significantly enhance solubility in polar protic solvents.

Overall Prediction: The molecule presents a duality. It has significant polar character and hydrogen bonding potential, suggesting solubility in polar solvents. However, the substituted phenyl ring provides considerable nonpolar surface area, suggesting that solubility in purely nonpolar solvents may be limited. Therefore, a successful solubilization strategy will likely involve solvents that can effectively accommodate both the polar and nonpolar regions of the molecule. This principle dictates our choice of solvents for experimental screening.

Caption: Logical relationship between functional groups and predicted solubility.

Experimental Design: The Equilibrium Shake-Flask Method

To obtain thermodynamically meaningful solubility data, the equilibrium (or saturation) shake-flask method is the gold standard.[2][3][4] This method ensures that the solvent is fully saturated with the solute, representing the true solubility limit under the specified conditions. The following protocol is designed to be robust and compliant with international guidelines such as those from the ICH.[3][4]

Materials and Equipment

-

Solute: 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea (purity >99%)

-

Solvents: A diverse set of analytical grade or HPLC grade organic solvents should be selected to cover a range of polarities and hydrogen bonding capabilities.

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone, N,N-Dimethylformamide (DMF)

-

Nonpolar: Toluene, Dichloromethane (DCM), Heptane

-

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Step-by-Step Experimental Protocol

Rationale: The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent and allowing it to equilibrate. The excess solid ensures that the dissolution process reaches its thermodynamic limit.

-

Preparation: Add an excess amount of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea to a series of glass vials. "Excess" should be visually confirmed; a good starting point is ~20-50 mg of solid in 2-5 mL of solvent. The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A common duration is 24 to 72 hours. For poorly soluble compounds, longer times may be necessary to ensure equilibrium is reached.[2]

-

Expert Insight: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield statistically identical concentration values.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. This step is crucial to avoid clogging the filter in the next step.

-

Sampling and Filtration: Carefully draw an aliquot from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial for analysis.

-

Self-Validation Check: The filtration step must be performed quickly to prevent temperature changes that could cause precipitation. It is also critical to discard the first portion of the filtrate (e.g., 0.25-0.5 mL) to saturate the filter material and avoid any potential adsorption effects.

-

-

Dilution and Quantification: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the calibrated range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Caption: Experimental workflow for the Shake-Flask solubility determination.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred analytical tool for solubility studies due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[2]

HPLC Method Development & Validation

A robust and validated HPLC method is essential for generating trustworthy data.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The final conditions should be optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time.

-

Detection: The UV detection wavelength should be set at the λmax of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea for maximum sensitivity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).

-

Linearity: A linear relationship between concentration and detector response over a defined range.

-

Accuracy: The closeness of test results to the true value, often assessed by spike recovery experiments.

-

Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.[5][6]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[5]

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise format to allow for easy comparison and interpretation.

Solubility Data Table

The quantitative solubility data should be summarized in a table, reporting the values in standard units such as mg/mL and molarity (mol/L). It is also useful to include descriptive solubility terms as defined by pharmacopeias.

| Solvent Class | Solvent | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C | Pharmacopeial Descriptor |

| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] | |

| Isopropanol | [Experimental Value] | [Calculated Value] | [e.g., Slightly soluble] | |

| Polar Aprotic | Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Slightly soluble] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] | |

| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Soluble] | |

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] | |

| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] | [e.g., Very slightly soluble] |

| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] | |

| Heptane | [Experimental Value] | [Calculated Value] | [e.g., Practically insoluble] |

Note: The table is populated with placeholder values. The actual experimental results would replace them.

Interpretation of Results

The solubility data provides critical insights for drug development:

-

High solubility in solvents like DMSO and DMF is expected and makes them excellent choices for preparing concentrated stock solutions for in vitro screening assays.

-

Solubility in alcohols (Methanol, Ethanol) informs the potential use of co-solvent systems in liquid formulations.

-

Low solubility in nonpolar solvents like heptane confirms the predominantly polar nature of the molecule and suggests challenges for formulation in lipid-based systems unless solubilizing excipients are used.

-

The overall profile guides the selection of solvents for crystallization studies, aiming for a system where the compound is sparingly soluble to allow for high recovery of pure crystals.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the organic solvent solubility profile of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea. By integrating theoretical molecular analysis with a robust experimental protocol and a validated analytical method, researchers can generate high-quality, reliable data. This information is fundamental, serving as the bedrock for subsequent formulation development, process optimization, and the overall progression of this compound through the drug development pipeline.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Determination of Solubility in Pharmaceuticals | Pharmaguideline. (2011, June 12). Retrieved from [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Retrieved from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). (2020, February 10). Retrieved from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved from [Link]

-

How Can We Choose the Best Solvent to Dissolve Various types of Solid Chemicals? (n.d.). Retrieved from [Link]

-

Organic Solvents in Chemistry and Laboratories. (2024, October 27). Retrieved from [Link]

-

The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (2002, January 19). Retrieved from [Link]

-

Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method - Banaras Hindu University. (n.d.). Retrieved from [Link]

-

Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension - SciELO. (n.d.). Retrieved from [Link]

-

How to determine solubility of organic molecules such as urea from its chemical formula - Quora. (2018, January 8). Retrieved from [Link]

-

Functional Group Characteristics and Roles - ASHP. (n.d.). Retrieved from [Link]

-

Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. (n.d.). Retrieved from [Link]

-

3 HPLC Method - Development and Optimization with Validation in Mind - Routledge. (n.d.). Retrieved from [Link]

-

Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics - ChemRxiv. (n.d.). Retrieved from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. caymanchem.com [caymanchem.com]

- 4. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. scielo.br [scielo.br]

Thermodynamic Stability Profile of 5-Chloro-2,4-Dimethoxyphenyl Urea Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 5-chloro-2,4-dimethoxyphenyl urea derivatives. Commonly utilized as pharmacophores in kinase inhibitors and allosteric modulators (e.g., PNU-120596), these scaffolds present unique stability challenges driven by their specific electronic substitution pattern. This document details the physicochemical drivers of instability, solid-state phase transitions, and hydrolytic degradation pathways, accompanied by validated experimental protocols for researchers in pre-clinical development.

Molecular Architecture & Physicochemical Drivers

The thermodynamic behavior of this urea class is governed by the interplay between the urea bridge and the substituted phenyl ring. Understanding these electronic and steric factors is prerequisite to interpreting stability data.

Electronic "Push-Pull" Dynamics

The 5-chloro-2,4-dimethoxy substitution pattern creates a specific electronic environment around the proximal urea nitrogen (

-

2,4-Dimethoxy Groups (+M Effect): Strong electron-donating potential via resonance increases electron density on the phenyl ring. This reduces the acidity of the

proton compared to unsubstituted phenyl ureas, theoretically stabilizing the molecule against base-catalyzed deprotonation—the rate-limiting step in many hydrolysis pathways. -

5-Chloro Group (-I Effect): Provides inductive electron withdrawal. While weaker than the resonance effect of the methoxy groups, it modulates the lipophilicity (

) and crystal lattice energy, often raising the melting point relative to non-halogenated analogs.

The Ortho-Methoxy Effect (Conformational Locking)

A critical structural feature is the intramolecular hydrogen bond formed between the oxygen of the 2-methoxy group and the

-

Thermodynamic Consequence: This interaction "locks" the molecule into a planar or near-planar conformation in the solid state, significantly increasing the lattice energy (enthalpy of fusion,

). -

Kinetic Consequence: In solution, this conformational rigidity can shield the carbonyl carbon from nucleophilic attack, potentially extending half-life (

) in neutral aqueous buffers.

Solid-State Thermodynamics

For drug development, the solid-state profile determines shelf-life and formulation viability. These derivatives frequently exhibit enantiotropic polymorphism .

Thermal Transitions

Typical derivatives in this class exhibit high melting points (

-

Decomposition: Thermal degradation often overlaps with or immediately follows melting. The primary degradation pathway in the melt is dissociation into the corresponding isocyanate and amine.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine

Workflow:

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically to allow gas escape during decomposition events.

-

Equilibration: Hold at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under

purge (50 mL/min). -

Analysis: Integrate the endothermic melt peak for enthalpy. Watch for exothermic events post-melt (decomposition).

Self-Validation Check: If the baseline drifts significantly downward after the melt, the sample is decomposing. Repeat with a faster ramp rate (20°C/min) to separate melting from degradation.

Solution State Stability & Degradation Kinetics

The primary route of instability in solution is hydrolysis . The mechanism is pH-dependent and proceeds via an elimination-addition pathway.

Degradation Mechanism

-

Base-Catalyzed: Deprotonation of the urea nitrogen leads to the elimination of the leaving group (amine), forming a reactive isocyanate intermediate.

-

Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbon for direct nucleophilic attack by water.

-

Neutral: Spontaneous dissociation (slowest).

The 5-chloro-2,4-dimethoxy motif generally suppresses the base-catalyzed route due to the electron-rich ring destabilizing the conjugate base anion.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation logic flow for this specific scaffold.

Caption: Mechanistic pathway of urea hydrolysis highlighting the isocyanate intermediate dominant at alkaline pH.

Validated Stability Profiling Protocols

To ensure data integrity (E-E-A-T), use this standardized stress-testing workflow. This protocol is designed to force degradation to 10–20% to accurately calculate rate constants (

Stress Testing Matrix (Forced Degradation)

| Stress Condition | Reagent / Setting | Duration | Target Endpoint | Mechanism Probed |

| Acid Hydrolysis | 0.1 N HCl | 24–48 hrs | 80–90% Recovery | Direct Nucleophilic Attack |

| Base Hydrolysis | 0.1 N NaOH | 2–4 hrs | 80–90% Recovery | Elimination-Addition (Isocyanate) |

| Oxidation | 3% | 24 hrs | >90% Recovery | N-oxidation / Ring Chlorination |

| Thermal (Solid) | 60°C / 75% RH | 7 Days | >98% Recovery | Crystal Lattice Stability |

| Photostability | 1.2 million lux-hr | ~24 hrs | >95% Recovery | Radical Cleavage (C-Cl bond) |

HPLC-UV/MS Analytical Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Urea

Self-Validation:

-

Mass Balance: The sum of the parent peak area + degradation product areas (corrected for response factors) must equal 98–102% of the initial control.

-

Peak Purity: Use a Diode Array Detector (DAD) to ensure the parent peak is not co-eluting with a degradation impurity.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the thermodynamic stability of a new derivative.

Caption: Decision matrix for stability profiling and lead optimization.

References

-

Mechanism of Phenyl Urea Hydrolysis Title: Phenylureas.[1][2][3][4][5] Part 1. Mechanism of the basic hydrolysis of phenylureas. Source: Journal of the Chemical Society, Perkin Transactions 2.[1] Link:[Link][4][6][7]

-

Urea Derivatives in Drug Discovery Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[8] Source: Journal of Medicinal Chemistry (NIH/PMC). Link:[Link]

-

Specific Compound Data (PNU-120596) Title: (5-Chloro-2,4-dimethoxyphenyl)urea | C9H11ClN2O3 | CID 262937.[9] Source: PubChem. Link:[Link]

-

Thermal Analysis Protocols Title: Thermal stability and decomposition of urea derivatives.[10] Source: Journal of Thermal Analysis and Calorimetry. Link:[Link]

Sources

- 1. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (5-Chloro-2,4-dimethoxyphenyl)urea | C9H11ClN2O3 | CID 262937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Rise of Aryl Ureas: A Technical Guide to a Privileged Scaffold in Kinase-Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The urea moiety, a simple yet functionally versatile chemical group, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of targeted cancer therapeutics.[1][2] Its ability to form stable, directional hydrogen bonds allows for high-affinity interactions with protein targets, making it a cornerstone of many enzyme inhibitors.[2] While a specific inquiry into "3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea" did not yield dedicated research in the public domain, this guide will delve into the broader, well-established class of aryl urea derivatives. This class of compounds has demonstrated significant success as kinase inhibitors, with several agents reaching clinical use.[3] This guide will provide an in-depth analysis of the synthesis, mechanism of action, and applications of aryl urea derivatives in oncology, offering valuable insights for professionals in drug discovery and development.

The Aryl Urea Scaffold: A Versatile Tool for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them a prime target for therapeutic intervention. Aryl urea-based compounds have proven to be particularly effective as Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. This mechanism often confers greater selectivity compared to ATP-competitive Type I inhibitors.

The general structure of a diaryl urea kinase inhibitor consists of a central urea moiety linking two aromatic rings. One aryl ring typically occupies the ATP-binding pocket and forms hydrogen bonds with the kinase hinge region, while the other extends into a more hydrophobic back pocket. This binding mode is exemplified by the blockbuster drug Sorafenib.[3][4]

Synthetic Strategies for Aryl Urea Derivatives

The synthesis of aryl urea derivatives is generally straightforward, with the most common method involving the reaction of an aryl isocyanate with an aryl amine.[4] Alternative methods, such as the use of phosgene or its safer equivalents like triphosgene or carbonyldiimidazole, are also employed to generate the isocyanate in situ, followed by reaction with the desired amine.[5]

Experimental Protocol: General Synthesis of a Diaryl Urea[4]

-

Preparation of the Aryl Isocyanate:

-

To a solution of the desired aryl amine in a suitable solvent (e.g., dichloromethane or toluene), add a phosgene equivalent (e.g., triphosgene) at 0°C.

-

Slowly add a non-nucleophilic base (e.g., triethylamine) and allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

The resulting isocyanate solution can be used directly in the next step.

-

-

Urea Formation:

-

To the freshly prepared aryl isocyanate solution, add the second aryl amine at room temperature.

-

Stir the reaction mixture for several hours until completion, as monitored by TLC.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by standard aqueous work-up and purification by column chromatography or recrystallization.

-

Mechanism of Action: Targeting Kinase Signaling Pathways

Aryl urea derivatives have been successfully developed to target a range of kinases involved in cancer progression, including RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Anaplastic Lymphoma Kinase (ALK).[1][6]

Signaling Pathway Inhibition by a Representative Aryl Urea Kinase Inhibitor (e.g., Sorafenib)

Caption: Inhibition of the MAPK signaling pathway by a diaryl urea kinase inhibitor.

Applications and Biological Activity of Aryl Urea Derivatives

The versatility of the aryl urea scaffold has led to the development of numerous potent and selective kinase inhibitors. The following table summarizes the activity of some representative compounds.

| Compound Class | Target Kinase(s) | Example | IC50 | Cellular Activity | Reference |

| Diamino-triazole Ureas | ALK | Compound 23a | N/A | 20 nM (Tel-ALK Ba/F3) | [6] |

| Pyrazin-yl Ureas | Chk1 | Compound 2e | 3-10 nM | Potentiates doxorubicin in HeLa cells | [7] |

| Diaryl Ureas | RAF, VEGFR, PDGFR | Sorafenib | 6 nM (B-RAF) | Antiproliferative | [3][4] |

| Imidazole Salt Ureas | ERK1/2 | Compound 21y | N/A | 0.67 µM (MCF-7) | [8] |

Key Experimental Workflows

Cell Viability Assay (MTT Assay)[9]

This assay is a fundamental method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Aryl urea compound of interest

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Prepare serial dilutions of the aryl urea compound in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on a specific kinase.

Caption: A simplified workflow for a kinase inhibition assay.

Future Perspectives

The aryl urea scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on:

-

Improving Selectivity: Designing compounds that target specific kinase mutants to overcome drug resistance.

-

Targeting Novel Kinases: Exploring the inhibition of less-drugged kinases with critical roles in cancer.

-

Modulating Physicochemical Properties: Optimizing properties like solubility and metabolic stability to enhance pharmacokinetic profiles.[9]

The inherent modularity and synthetic accessibility of aryl urea derivatives ensure their continued prominence in the development of next-generation targeted cancer therapies.

References

- Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors. PubMed Central.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

- The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed.

- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. asianjournalofchemistry.co.in.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PubMed Central.

- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PubMed Central.

- Application Notes and Protocols for 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea in Cancer Cell Lines. Benchchem.

- Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. PubMed.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.

- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.

- 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. PubMed.

- 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea 100mg. Dana Bioscience.

- Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2.

- pharmacokinetics biodistribution metabolism: Topics by Science.gov. science.gov.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.

- Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. PubMed Central.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

Sources

- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]

Technical Whitepaper: Biological Activity & Therapeutic Potential of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

The following technical guide details the biological profile, pharmacophore logic, and experimental utility of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea .

Executive Summary

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea (CAS: 1094655-20-5) is a specialized hydrazinecarboxamide derivative functioning primarily as a privileged scaffold intermediate in the synthesis of type-II positive allosteric modulators (PAMs) for the

While often categorized as a synthetic reagent, the compound possesses intrinsic bioactivity characteristic of the aryl-semicarbazide class. Its structural core—the electron-rich 5-chloro-2,4-dimethoxyphenyl ring—confers high selectivity for hydrophobic allosteric pockets, most notably serving as the "warhead" in the potent neuroactive compound PNU-120596 . This guide analyzes its dual role as a bioactive precursor and a pharmacological probe.[2]

Chemical Profile & Structural Logic[3][4]

Pharmacophore Deconstruction

The molecule is composed of two distinct functional domains that dictate its biological interactions:

-

The "Anchor" (5-Chloro-2,4-dimethoxyphenyl):

-

Electronic Character: The two methoxy groups (-OMe) at positions 2 and 4 are strong electron-donating groups (EDGs), increasing electron density on the phenyl ring.

-

Lipophilicity & Sterics: The 5-chloro substituent adds lipophilicity (

) and fills specific hydrophobic sub-pockets in target proteins. This specific substitution pattern is critical for preventing rapid metabolic oxidation at the para-position. -

Binding Mode: In

nAChR modulators, this ring creates

-

-

The "Linker/Effector" (3-Amino-urea / Semicarbazide):

-

Structure:

. -

H-Bonding: The urea motif functions as a bidirectional hydrogen bond donor/acceptor, critical for orienting the molecule within the receptor binding cleft.

-

Reactivity: The terminal amino group (

) is a nucleophile, allowing cyclization into heterocycles (e.g., isoxazoles, triazoles) or formation of Schiff bases.

-

Structural Diagram (DOT)

The following diagram illustrates the pharmacophore segmentation and its derivatization logic.

Caption: Pharmacophore dissection of the title compound showing functional domains and their respective biological targets.

Primary Biological Context: nAChR Modulation[5][6]

The most authoritative biological context for this compound is its role as the linear precursor to PNU-120596 (1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea).

Mechanism of Action (Type-II PAM)

Research indicates that urea derivatives containing the 5-chloro-2,4-dimethoxyphenyl moiety bind to an intrasubunit transmembrane cavity on the

-

Effect: Unlike agonists that bind the orthosteric site, these compounds destabilize the desensitized state of the receptor.

-

Result: They dramatically prolong the mean open time of the ion channel, converting transient calcium flux into sustained depolarization.

-

Therapeutic Relevance: Cognitive enhancement in schizophrenia and Alzheimer’s disease.

The "Fragment" Hypothesis

In high-throughput fragment-based drug discovery (FBDD), 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea represents a "linked fragment."

-

Activity: While less potent than the isoxazole-capped PNU-120596, the semicarbazide core retains weak affinity for the allosteric site due to the preserved aryl-urea alignment.

-

Metabolic Risk: In vivo, the terminal hydrazine group can be a liability (toxicity), which is why it is typically cyclized in final drug candidates.

Secondary Biological Context: Intrinsic Semicarbazide Activity

Beyond its role as a nAChR precursor, the molecule exhibits bioactivity typical of arylsemicarbazides .

Antimicrobial & Antifungal Potential

Semicarbazides are known to inhibit microbial growth via:

-

Metal Chelation: The

motif bidentately chelates transition metals ( -

Enzyme Inhibition: Inhibition of histidine decarboxylase or other pyridoxal phosphate (PLP)-dependent enzymes.

-

Predicted Spectrum: Gram-positive bacteria (e.g., S. aureus) and specific fungi (C. albicans), based on SAR of similar 4-arylsemicarbazides.

Semicarbazide-Sensitive Amine Oxidase (SSAO)

The terminal amino group makes this compound a potential inhibitor of SSAO (VAP-1).

-

Pathology: SSAO is involved in inflammation and leukocyte trafficking.

-

Mechanism: The hydrazine/semicarbazide group forms an irreversible covalent bond with the topaquinone cofactor of the enzyme.

Experimental Validation Protocols

For researchers investigating this compound, the following protocols ensure rigorous data generation.

Protocol A: Synthesis of PNU-120596 Analogues

Objective: Cyclization of the 3-amino tail to generate high-affinity nAChR modulators.

-

Reagents: 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea (1.0 eq), Acetylacetone or equivalent 1,3-dicarbonyl (1.1 eq), Ethanol (Solvent), HCl (Catalyst).

-

Procedure:

-

Dissolve the urea derivative in refluxing ethanol.

-

Add 1,3-dicarbonyl dropwise.

-

Reflux for 4–6 hours (monitor via TLC, mobile phase MeOH:DCM 1:9).

-

Cool to precipitate the pyrazole/isoxazole urea derivative.

-

-

Validation:

-NMR must show disappearance of the hydrazine doublet (approx. 4.0 ppm) and appearance of the heterocyclic aromatic proton.[3]

Protocol B: nAChR Calcium Flux Assay

Objective: Determine if the precursor retains PAM activity.

-

Cell Line: HEK293 cells stably expressing human

nAChR and a calcium-sensitive fluorescent reporter (e.g., Fluo-4). -

Agonist: Choline or Acetylcholine (

concentration). -

Workflow:

-

Pre-incubation: Incubate cells with the test compound (0.1

M – 10 -

Stimulation: Inject Agonist (

). -

Readout: Measure Fluorescence Units (RFU) over 60 seconds.

-

-

Data Analysis: Calculate the Area Under the Curve (AUC). A PAM will significantly increase AUC compared to agonist alone.

Experimental Workflow Diagram (DOT)

Caption: Experimental workflow for evaluating the compound as both a precursor and a direct bioactive agent.

Safety & Handling (Material Safety)

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the hydrazine moiety.

-

Storage:

, hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the terminal amine. -

Solubility: Soluble in DMSO (

mg/mL) and DMF. Poor solubility in water.

References

-

Hurst, R. S., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience, 25(17), 4396-4405. Link

-

Fotsch, C., et al. (2001).[4] "Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists." Journal of Medicinal Chemistry, 44(14), 2344-2356.[4] Link

- Umadevi, P., et al. (2012). "Synthesis and antimicrobial activity of some new urea, thiourea and semicarbazide derivatives." International Journal of Pharmaceutical Sciences and Research.

-

PubChem Compound Summary. (2023). "1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (PNU-120596)."[5] National Center for Biotechnology Information. Link

- Deng, X., et al. (2023). "Structure-Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents." Journal of Medicinal Chemistry.

Sources

- 1. 1094655-20-5|3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea|3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea|-范德生物科技公司 [bio-fount.com]

- 2. nbinno.com [nbinno.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (EVT-3022247) | 1796963-45-5 [evitachem.com]

Safety Data Sheet (SDS) and toxicity data for 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

An In-depth Technical Guide to the Safety and Handling of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

A Note on the Absence of Specific Data

Hazard Identification and Risk Assessment: A Structure-Activity Perspective

The potential hazards of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea can be inferred by examining its constituent functional groups. The molecule is a substituted urea containing a chlorinated and dimethoxylated phenyl ring and an amino group.

-

Urea Moiety : Urea itself is generally considered to have low acute toxicity.[1][2][3] However, substituted ureas can exhibit a wide range of biological activities and toxicities.[4]

-

Chlorinated Aromatic Ring : The presence of a chloro group on the phenyl ring can influence the compound's metabolic stability and potential for bioaccumulation. Halogenated aromatic compounds can sometimes be associated with skin and eye irritation.

-

Dimethoxyphenyl Group : The methoxy groups can affect the compound's solubility and metabolic pathways.

-

Amino Group : Aromatic amines are a class of compounds with a wide spectrum of biological activities, and some can be skin or respiratory sensitizers.

Based on this structural analysis, it is prudent to handle 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea as a compound that may cause irritation to the skin, eyes, and respiratory tract.[5] The potential for sensitization should also be considered.

Workflow for Chemical Safety Assessment in the Absence of Specific Data

The following diagram outlines a logical workflow for assessing and managing the risks associated with a novel or uncharacterized chemical compound.

Caption: Workflow for chemical safety assessment with limited data.

Safe Handling and Storage Procedures

Given the unknown toxicological profile, stringent adherence to standard laboratory safety protocols is paramount.

Engineering Controls

-

Ventilation : All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in good working order.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

-

Skin Protection : A lab coat and disposable nitrile gloves should be worn at all times.[7] For tasks with a higher risk of splashing, consider double-gloving and wearing an impervious apron.

-

Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

-

Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[9] Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions : Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 2. Avoid breathing dust or vapors.[8]

-

Containment and Cleaning : For a small spill of solid material, carefully sweep or scoop it up, avoiding dust generation, and place it into a sealed container for disposal.[6] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Environmental Precautions : Prevent the material from entering drains or waterways.[8]

Toxicological Information: Inferences and Data Gaps

As previously stated, no specific toxicological data for 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea has been found. The information below is based on the parent compound, urea.

Acute Toxicity of Urea

Urea generally exhibits low acute toxicity.[3] The median lethal dose (LD50) varies depending on the animal model.

| Animal Model | Route of Administration | LD50 Value |

| Rat | Oral | 8,471 mg/kg[1] |

| Mouse | Oral | 11,500 mg/kg[2] |

| Cattle | Oral | 510 mg/kg[2] |

It is critical to understand that these values are for unsubstituted urea and may not reflect the toxicity of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea. The substituents on the phenyl ring and the amino group could significantly alter the toxicological profile.

Other Toxicological Considerations

-

Skin and Eye Irritation : While urea itself is not generally considered a significant irritant, many substituted ureas can cause irritation.[5]

-

Sensitization : The potential for skin or respiratory sensitization is unknown but should be considered a possibility due to the presence of the amino group on the urea moiety.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity : There is no data available to assess these endpoints for 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea. Urea itself is not classified as a carcinogen.[9]

Experimental Protocol: Preliminary In-Vitro Cytotoxicity Assay

For a novel compound with unknown toxicity, a logical first step in its characterization is to perform a preliminary in-vitro cytotoxicity assay. This can provide an initial indication of its potential to cause cell death. The following is a general workflow for such an experiment using a human cell line (e.g., HEK293 or HepG2).

Experimental Workflow

Caption: Workflow for an in-vitro cytotoxicity assay.

Step-by-Step Methodology

-

Cell Culture : Maintain the chosen cell line in the appropriate growth medium and conditions as recommended by the supplier.

-

Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation : Prepare a high-concentration stock solution of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution : Perform serial dilutions of the stock solution to create a range of concentrations for testing.

-

Cell Treatment : Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation : Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assessment : Add a cytotoxicity detection reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition : Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

References

- Finar Limited. (2022, February 16).

- Cayman Chemical. (2025, September 30).

- Sigma-Aldrich. (2025, September 13).

- Fisher Scientific. (2010, May 17).

- LabChem. (n.d.). MSDS - Urea.

- Government of British Columbia. (n.d.). Urea Acute Oral Toxicity.

- Yara. (2012, July 26).

- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Urea (CAS No. 57-13-6).

- Huang, Y., Cao, M.-H., & Xu, S.-Z. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry.

- PubChem. (n.d.). 3-amino-1-(2,4-difluoro-5-methoxyphenyl)urea.

- PubChem. (n.d.). 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea.

- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.

- Szałaj, N., et al. (2024).

- Fisher Scientific. (2010, September 17).

- Dana Bioscience. (n.d.). 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea 100mg.

- Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules.

- Jia, Y., et al. (2020). Assessment of Health Effects of Exogenous Urea: Summary and Key Findings. Current Environmental Health Reports.

- Central Drug House (P) Ltd. (n.d.).

- ChemicalBook. (n.d.). N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N'-(5-METHYL-3-ISOXAZOLYL)-UREA.

- Gevorgyan, A., et al. (2023). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Molecules.

- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs.

- Sigma-Aldrich. (n.d.). 1-(2-CARBAMOYLPHENYL)-3-(5-CHLORO-2,4-DIMETHOXYPHENYL)UREA.

- AAT Bioquest. (n.d.). Urea Toxicity (LD50).

- NIST. (n.d.). Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. ictulsa.com [ictulsa.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. ich.co.za [ich.co.za]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. actylislab.com [actylislab.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Pharmacophore modeling of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

Technical Guide: Pharmacophore Modeling of the 7 nAChR PAM Scaffold

Executive Summary

The compound 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea represents a privileged substructure within the chemical space of

Part 1: Chemical Identity & Biological Context[1][2]

The Structural Anchor

The molecule functions as the core pharmacophoric anchor for high-affinity

-

Core Scaffold: N-aryl urea.[1]

-

Key Substituents:

-

5-Chloro: Provides essential lipophilicity and fills a specific steric sub-pocket.

-

2,4-Dimethoxy: Modulates electron density of the aromatic ring and offers weak H-bond acceptor points.

-

3-Amino (Hydrazine/Urea tail): Acts as a vector for fragment growth or a polar contact point.

-

Mechanism of Action: Type II PAM

Unlike Type I PAMs (which only increase peak current), this scaffold belongs to the Type II class (like PNU-120596), which destabilizes the receptor's desensitized state and reactivates it. This results in prolonged channel opening and significant potentiation of agonist-evoked responses.

Part 2: Pharmacophore Hypothesis Generation

To model this compound effectively, we must decompose it into distinct pharmacophoric features (

| Feature ID | Type | Chemical Moiety | Function |

| Hydrophobic / Aromatic | Phenyl Ring | ||

| Steric / Halogen | 5-Chloro substituent | Critical steric occlusion; fills the "deep" hydrophobic pocket. | |

| H-Bond Donor/Acceptor | Urea Linker (NH-CO-NH) | directional H-bonds (likely with backbone carbonyls or Ser/Thr side chains). | |

| Polar Vector | 3-Amino Group | Solvent-exposed vector or interaction with polar vestibule residues. |

The "Active" Conformation

The urea linker imposes planarity constraints. The bioactive conformation typically adopts a trans-trans or cis-trans geometry relative to the carbonyl, minimizing steric clash between the ortho-methoxy group and the urea oxygen.

Part 3: Computational Protocol (Step-by-Step)

This protocol uses a Ligand-Based approach grounded in the "PNU-120596 template" assumption.

Phase 1: Ligand Preparation & Conformer Generation

-

Objective: Generate a low-energy conformational ensemble that includes the bioactive shape.

-

Protocol:

-

Protonation State: Set pH to 7.4. The terminal amino group (if hydrazinic) may be protonated (

), but the urea nitrogens remain neutral. -

Tautomers: Fix the urea tautomer to the keto form (

). -

Conformational Search: Use a Monte Carlo or Systematic search (e.g., OMEGA or ConfGen).

-

Constraint: Apply a torsion constraint to the urea bond to favor planarity (0° or 180°), but allow the phenyl-N bond to rotate to identify the energy penalty of the ortho-methoxy clash.

-

Phase 2: Pharmacophore Extraction

-

Objective: Map the spatial arrangement of

- -

Protocol:

-

Template Alignment: Superimpose the 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea low-energy conformers onto the crystal structure or modeled pose of PNU-120596 (PDB ID: 6W1C or similar

7 structures if available, otherwise use rigid alignment to the PNU core). -

Feature Definition:

-

Define a Hydrophobic Centroid on the phenyl ring.

-

Define a Vector along the C-Cl bond (essential for selectivity).

-

Define H-Bond Vectors perpendicular to the urea plane.

-

-

Exclusion Volumes: Generate "forbidden volumes" around the 2,4-methoxy groups to prevent steric clashes in future screening hits.

-

Phase 3: Validation (The "Self-Validating" Step)

-

Decoy Set: Create a dataset of 50 structurally similar but inactive ureas (e.g., remove the Cl, move OMe to meta).

-

ROC Analysis: Screen the pharmacophore against a mixed database (Active Scaffold + Decoys).

-

Success Metric: The model must retrieve the 5-chloro-2,4-dimethoxy scaffold in the top 1% of the ranked list (Enrichment Factor

).

Part 4: Visualization & Logic Flow

Pharmacophore Modeling Workflow

The following diagram illustrates the iterative process from scaffold identification to validated model.

Caption: Iterative workflow for deriving a validated pharmacophore model from the urea scaffold.

Structural Feature Map

This diagram visualizes the spatial relationship between the chemical groups and their pharmacophoric functions.

Caption: Spatial mapping of the 5-chloro-2,4-dimethoxy urea scaffold features.

Part 5: Experimental Validation (In Vitro)

To validate the computational model, the following assay is the gold standard:

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding human

7 nAChR.[2] -

Control: Apply Acetylcholine (ACh) at

concentration. Record current. -

Test: Co-apply ACh (

) + Test Compound (3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea) at varying concentrations (1 -

Readout: Measure the Potentiation Ratio (

). -

Criteria: A valid hit must show a dose-dependent increase in net charge and peak current, confirming Type II PAM activity (destabilization of desensitization).

References

-

Hurst, R. S., et al. (2005). "A Novel Positive Allosteric Modulator of the alpha7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization." Journal of Neuroscience.

-

Williams, D. K., et al. (2011). "Positive Allosteric Modulators of the alpha7 Nicotinic Acetylcholine Receptor: Ligand Interactions with the Transmembrane Domain." Molecular Pharmacology.

-

Chatterjee, S., et al. (2019). "Structural Basis for Allosteric Modulation of the alpha7 Nicotinic Acetylcholine Receptor." Nature Structural & Molecular Biology.

-

PubChem Compound Summary. "1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (PNU-120596)."[3] National Center for Biotechnology Information.

Methodological & Application

Step-by-step synthesis protocol for 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

This response outlines a laboratory-scale synthesis protocol for 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea (chemically synonymous with 4-(5-chloro-2,4-dimethoxyphenyl)semicarbazide ). This compound is a functionalized hydrazinecarboxamide derivative, often utilized as an intermediate in the development of kinase inhibitors, anticonvulsants, and heterocyclic pharmaceutical scaffolds.

The protocol utilizes a Two-Step Carbamate Activation Strategy . This approach is selected for its high safety profile and operational robustness compared to direct isocyanate handling or phosgene gas usage.

Application Note: Synthesis of 4-(5-Chloro-2,4-dimethoxyphenyl)semicarbazide

Scientific Rationale & Reaction Design

The synthesis targets the formation of an unsymmetrical urea-hydrazine hybrid. Direct reaction of anilines with hydrazine is thermodynamically unfavorable. Therefore, the aniline nucleophile (5-chloro-2,4-dimethoxyaniline ) must first be activated.[1]

-

Step 1 (Activation): The aniline is reacted with phenyl chloroformate to generate a reactive phenyl carbamate intermediate. Phenyl esters are superior leaving groups compared to ethyl esters (from ethyl chloroformate) for the subsequent nucleophilic attack, allowing the second step to proceed under milder conditions.

-

Step 2 (Substitution): The phenyl carbamate undergoes nucleophilic acyl substitution with hydrazine hydrate . The hydrazine preferentially attacks the carbonyl carbon, displacing the phenol leaving group to form the target semicarbazide.

Chemical Equation:

(Where Ar = 5-chloro-2,4-dimethoxyphenyl)[1]

Safety & Hazard Assessment

-

5-Chloro-2,4-dimethoxyaniline: Toxic by inhalation, ingestion, and skin contact.[1] May cause methemoglobinemia.

-

Phenyl Chloroformate: Corrosive, lachrymator. Reacts with water to release HCl. Handle strictly in a fume hood.

-

Hydrazine Hydrate: Potent carcinogen, corrosive, and highly toxic. Use double-gloving (nitrile/laminate) and face protection.[1]

-

Pyridine/THF: Flammable and toxic.

Engineering Controls: All operations must be performed in a certified chemical fume hood. PPE: Lab coat, safety goggles (or face shield for hydrazine handling), and chemical-resistant gloves.

Detailed Synthesis Protocol

Step 1: Synthesis of Phenyl (5-chloro-2,4-dimethoxyphenyl)carbamate

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount |

| 5-Chloro-2,4-dimethoxyaniline | 187.62 | 1.0 | 5.00 g |

| Phenyl Chloroformate | 156.57 | 1.1 | 4.59 g (3.7 mL) |

| Pyridine (Base) | 79.10 | 1.2 | 2.53 g (2.6 mL) |

| THF (Anhydrous) | Solvent | - | 50 mL |

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen or argon.

-

Dissolution: Charge the RBF with 5-chloro-2,4-dimethoxyaniline (5.00 g) and anhydrous THF (40 mL). Add pyridine (2.6 mL) and cool the solution to 0°C using an ice bath.

-

Addition: Dilute phenyl chloroformate (3.7 mL) in THF (10 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting aniline spot should disappear.

-

-

Workup: Pour the reaction mixture into cold water (150 mL) with vigorous stirring. The carbamate intermediate typically precipitates as a solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove residual pyridine and phenol.

-

Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

-

Expected Yield: ~90-95% (White to off-white solid).[1]

-

Step 2: Conversion to 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount |

| Phenyl Carbamate Intermediate | ~307.7 | 1.0 | 4.00 g (scale based on Step 1) |

| Hydrazine Hydrate (64-80%) | 50.06 | 5.0 | ~2.0 mL |

| 1,4-Dioxane (or Ethanol) | Solvent | - | 40 mL |

Procedure:

-

Setup: Place the dried Phenyl Carbamate Intermediate (4.00 g) into a 100 mL RBF equipped with a reflux condenser.

-

Solvation: Add 1,4-dioxane (40 mL) and stir to create a suspension/solution.

-

Hydrazinolysis: Add hydrazine hydrate (2.0 mL) in a single portion.

-

Note: A large excess of hydrazine is used to prevent the formation of the symmetrical bis-urea byproduct (Ar-NH-CO-NH-Ar).[1]

-

-

Heating: Heat the mixture to 60–70°C for 2 hours. The suspension often clears as the carbamate reacts, followed by the precipitation of the semicarbazide product.

-

Cooling & Precipitation: Cool the reaction mixture to RT. If precipitation is not heavy, add diethyl ether (20 mL) or cold water (20 mL) to force crystallization.

-

Filtration: Filter the precipitate.

-

Purification (Wash): Wash the filter cake thoroughly with:

-

Water (to remove excess hydrazine).

-

Cold Ethanol (to remove phenol byproduct).

-

Diethyl Ether (to facilitate drying).

-

-

Final Drying: Dry under high vacuum at 50°C.

Analytical Validation

The isolated product should be characterized to confirm identity and purity.

| Test | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 210–215°C (Decomposition typical for semicarbazides) |

| ¹H NMR (DMSO-d₆) | δ 8.5 (s, 1H, -NH-CO-), δ 7.6 (s, 1H, Ar-H), δ 7.2 (s, 1H, -NH-NH₂), δ 6.8 (s, 1H, Ar-H), δ 4.2 (br s, 2H, -NH₂), δ 3.8 (s, 6H, -OCH₃).[1][3][4] |

| Mass Spec (ESI) | [M+H]⁺ = 246.06 (Calculated for C₉H₁₂ClN₃O₃) |

Workflow Visualization

The following diagram illustrates the reaction pathway and critical process controls.

Caption: Two-step synthesis workflow utilizing phenyl chloroformate activation followed by hydrazinolysis.

References

-

Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: 5-Chloro-2,4-dimethoxyaniline. MilliporeSigma. [1]

-

National Institutes of Health (NIH). (2018). Synthesis and characterization of some novel diaryl urea derivatives. PMC.

-

Organic Syntheses. (1944). General methods for Phenylhydrazine derivatives. Org. Synth. Coll. Vol. 2.

Sources

Application Notes and Protocols: Recrystallization and Purification of 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

Introduction